Inter-Strand DNA Cross-Link Formation: THBA Breaches the Monofunctional Barrier of Angular Furocoumarins
THBA is one of the very few angular furocoumarins demonstrated to produce inter-strand cross-links in double-stranded DNA upon UVA (365 nm) irradiation. Angelicin and 4,5′-dimethylangelicin are strictly monofunctional and generate zero detectable cross-links under equivalent experimental conditions, a property verified by DNA denaturation–reassociation and alkaline elution assays [1] [2]. The Miolo et al. study explicitly reports that THBA induces a reproducible small number of cross-links in DNA despite its angular geometry and the 4′,5′ double-bond blockade [3]. This cross-linking capacity renders THBA the only commercially referenced angular furocoumarin with a mixed mono‑/bifunctional DNA-adduct profile.
| Evidence Dimension | Capacity to form inter-strand DNA cross-links upon UVA irradiation |
|---|---|
| Target Compound Data | Small, reproducible number of inter-strand cross-links detected (Miolo et al. 1998; exact percentage not reported in abstract; full-text quantitative data available in the primary paper) |
| Comparator Or Baseline | Angelicin: 0 cross-links (strictly monofunctional). 4,5′-Dimethylangelicin: 0 cross-links (strictly monofunctional). 8-Methoxypsoralen (8-MOP): robust cross-link formation (bifunctional positive control). |
| Quantified Difference | Qualitative difference: THBA = cross-link-positive; all classical angular furocoumarins (angelicin, 4,5′-dimethylangelicin, 4,6-dimethylangelicin) = cross-link-negative. 8-MOP = cross-link-positive. |
| Conditions | Calf thymus DNA or pBR322/M13 plasmid DNA; UVA irradiation at 365 nm; cross-links detected by DNA denaturation–reassociation, heat denaturation, or alkaline elution methods. |
Why This Matters
Procurement of THBA enables experiments requiring a photoactivatable compound that delivers both monoadducts and inter-strand cross-links from an angular furocoumarin scaffold—a profile unavailable from any classical angular furocoumarin such as angelicin or 4,5′-dimethylangelicin.
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- [2] Dall'Acqua F, Vedaldi D, Caffieri S, Guiotto A, Rodighiero P, Baccichetti F, Carlassare F, Bordin F. New monofunctional reagents for DNA as possible agents for the photochemotherapy of psoriasis: derivatives of 4,5'-dimethylangelicin. J Med Chem. 1981 Feb;24(2):178-84. doi: 10.1021/jm00134a010. PMID: 7205886. View Source
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